molecular formula C8H9NO4S B8720857 1-Methyl-2-(methylsulfonyl)-4-nitrobenzene

1-Methyl-2-(methylsulfonyl)-4-nitrobenzene

Cat. No. B8720857
M. Wt: 215.23 g/mol
InChI Key: ZYYSUWBRKYMQRN-UHFFFAOYSA-N
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Patent
US06503949B1

Procedure details

Under a nitrogen atmosphere, thionylchloride (4ml, 58 mmol) and methanesulphonic acid (9 mL, 146 mmol) were refluxed for 90 min. 4-Nitrotoluene (4 g, 29 mmol) and triflouromethanesulphonic acid (200 uL, 3 mmol) were added and the mixture was allowed to stand for 48 hours at 120° C. The mixture was cooled to 0° C. and water (50 mL) was carefully added, followed by addition of ethyl acetate (150 mL). The organic phase was separated and extracted with a saturated solution of sodium hydrogencarbonate (2×50 mL) and water (2×50 mL). The organic phase was dried (MgSO4) and concentrated in vacuo. The residue was purified by flash chromatography (heptane/ethylacetate, 1:1) to give 0.75 g of 2-methylsulfonyl-1-methyl-4-nitrobenzene.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH3:5][S:6](O)(=[O:8])=[O:7].[N+:10]([C:13]1[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=1)([O-:12])=[O:11].FC(F)(F)S(O)(=O)=O>C(OCC)(=O)C.O>[CH3:5][S:6]([C:17]1[CH:18]=[C:13]([N+:10]([O-:12])=[O:11])[CH:14]=[CH:15][C:16]=1[CH3:19])(=[O:8])=[O:7]

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
9 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C
Name
Quantity
200 μL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with a saturated solution of sodium hydrogencarbonate (2×50 mL) and water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (heptane/ethylacetate, 1:1)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: CALCULATEDPERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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